1-Phenyl-2-pyrrolidinylethylamine hcl

Description

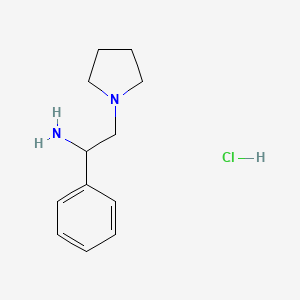

1-Phenyl-2-pyrrolidinylethylamine HCl (CAS: 31788-84-8) is a synthetic organic compound characterized by a phenyl group attached to an ethylamine backbone substituted with a pyrrolidine ring. Its molecular weight is 142.25 g/mol, and it is typically supplied as a liquid with a purity of 95% . The compound’s structure combines aromatic and heterocyclic moieties, making it a subject of interest in medicinal chemistry and pharmacological research.

Properties

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJSDZLXRREOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyrrolidone Derivatives and Alkylation

This approach involves the preparation of 4-phenyl-2-pyrrolidone intermediates, which are then converted to the target amine.

Step 1: Synthesis of 4-Phenyl-2-pyrrolidone

- Starting from diethyl malonate and 2-nitro-1-phenylethylketone, a condensation reaction is catalyzed by a strong Lewis base such as n-butyl lithium in tetrahydrofuran (THF) solvent to yield an intermediate.

- Subsequent catalytic hydrogenation using palladium on carbon in an organic solvent (e.g., methanol or ethanol) converts the intermediate to 3-methoxycarbonyl-4-phenyl-2-pyrrolidone.

- Finally, alkaline decarboxylation (using sodium hydroxide or sodium carbonate in ethanol at 80-85 °C) yields 4-phenyl-2-pyrrolidone.

Step 2: Alkylation to Form 1-Phenyl-2-pyrrolidinylethylamine

- 4-Phenyl-2-pyrrolidone undergoes a Fock alkylation reaction with halogenated benzene (chlorobenzene or bromobenzene) in the presence of aluminum trichloride and sodium chloride at elevated temperatures (160-180 °C) under pressure to form the pyrrolidinylethylamine backbone.

- The crude amine is then converted into its hydrochloride salt by bubbling hydrogen chloride gas into a solution of the amine in an appropriate solvent such as THF, followed by precipitation with an anti-solvent like diethyl ether.

Direct Alkylation of Pyrrolidine Derivatives

- Pyrrolidine or its substituted derivatives can be alkylated with phenylacetic acid derivatives or phenylethyl halides under controlled conditions.

- For example, coupling of phenylacetic acid derivatives with pyrrolidine amines followed by reduction of amide intermediates using reducing agents such as alane can yield the target amine.

Key Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Condensation (diethyl malonate + 2-nitro-1-phenylethylketone) | n-Butyl lithium (strong Lewis base) | Tetrahydrofuran (THF) | 0 to -25 °C | Inert atmosphere (e.g., nitrogen) |

| Catalytic hydrogenation | Pd/C catalyst | Methanol or Ethanol | 20-30 °C | Conversion of intermediate to pyrrolidone |

| Decarboxylation | NaOH or Na2CO3 | Ethanol | 80-85 °C | Alkaline conditions |

| Fock alkylation | AlCl3, NaCl | None (neat or solvent) | 160-180 °C, 1 atm | Halogenated benzene as alkylating agent |

| Amine salt formation | HCl gas | THF | Room temperature | Precipitation with diethyl ether |

Detailed Research Findings and Yields

- The condensation and hydrogenation steps to produce 4-phenyl-2-pyrrolidone have been reported to achieve yields up to 88% under optimized conditions.

- The Fock alkylation step to introduce the phenyl group onto the pyrrolidone ring yields around 32% under described conditions, indicating room for optimization.

- Conversion of the free amine to hydrochloride salt is typically quantitative, with polymorphic forms of the salt reported depending on crystallization conditions.

Summary Table of Preparation Routes

Chemical Reactions Analysis

1-Phenyl-2-pyrrolidinylethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Phenyl-2-pyrrolidinylethylamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

Medicine: It is investigated for its potential use in treating cognitive disorders, enhancing mental performance, and as a neuroprotective agent in conditions such as stroke and traumatic brain injury.

Industry: The compound is used in the development of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-pyrrolidinylethylamine hydrochloride involves its interaction with various neurotransmitter systems in the brain. It is believed to enhance the release of dopamine and norepinephrine, leading to improved cognitive function and mental performance. The compound also modulates the activity of acetylcholine receptors, which are crucial for learning and memory processes .

Comparison with Similar Compounds

Pharmacological Activity

- Tyramine HCl: Acts as a trace amine-associated receptor (TAAR) agonist, inducing norepinephrine release. Its phenolic hydroxyl group limits CNS penetration, reducing neuroactivity compared to non-polar analogs .

Metabolic Stability

- Compounds with heterocyclic rings (e.g., pyrrolidine in this compound or pyridine in Phenyl(2-pyridyl)methylamine HCl) exhibit slower hepatic metabolism compared to hydroxylated derivatives like Tyramine. This is attributed to reduced susceptibility to phase I oxidation .

Biological Activity

1-Phenyl-2-pyrrolidinylethylamine hydrochloride (commonly referred to as HCl) is a compound with significant biological activity, particularly in the realm of cognitive enhancement and neuroprotection. It is a pyrrolidine derivative, which has been explored for its interactions with neurotransmitter systems, primarily dopamine and acetylcholine. This article provides a comprehensive overview of its biological activities, including mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C₁₂H₁₉ClN₂

- Molecular Weight : 226.74 g/mol

- CAS Number : 31788-84-8

1-Phenyl-2-pyrrolidinylethylamine HCl acts primarily by enhancing neurotransmitter release, particularly dopamine and acetylcholine, which are crucial for cognitive functions such as memory and learning. The compound's interaction with these neurotransmitter systems leads to improved synaptic transmission and cognitive performance. Additionally, it has been shown to interact with proteins involved in cellular energy metabolism, thereby increasing ATP production and overall cellular energy levels .

The compound exhibits several biochemical activities:

- Neurotransmitter Interaction : Enhances the release of dopamine and acetylcholine.

- Energy Metabolism : Influences proteins involved in ATP synthesis.

- Cell Signaling : Modulates various signaling pathways through interactions with kinases and phosphatases.

Biological Activity Overview

Case Studies

- Cognitive Enhancement in Animal Models : Research has demonstrated that administration of this compound significantly improves performance in memory tasks in rodent models. This effect correlates with increased levels of dopamine in the prefrontal cortex, suggesting a direct link between the compound's pharmacological action and cognitive function enhancement.

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in models of traumatic brain injury (TBI). Results indicated that treatment with this compound reduced neuronal apoptosis and improved functional recovery post-injury, highlighting its potential therapeutic application in neurodegenerative conditions .

- Anticonvulsant Activity : In convulsion assays, compounds related to 1-Phenyl-2-pyrrolidinylethylamine showed varying degrees of efficacy in attenuating cocaine-induced convulsions, suggesting that it may have potential as an anticonvulsant agent .

Q & A

Q. Data Example :

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 100 |

| Catalyst (mol%) | 5 | 10 | 15 |

| Reaction Time (h) | 12 | 24 | 36 |

Statistical validation (ANOVA) should confirm significance (p < 0.05). Use liquid chromatography (LC) to monitor purity . Computational pre-screening of conditions via quantum chemical calculations (e.g., DFT) can reduce trial-and-error experimentation .

Advanced: What computational strategies can predict reaction pathways for synthesizing this compound derivatives?

Methodological Answer:

Quantum mechanics/molecular mechanics (QM/MM) simulations and transition-state theory (TST) enable pathway exploration. Steps include:

Reaction Path Search : Use nudged elastic band (NEB) or dimer methods to locate intermediates.

Energy Profiling : Calculate activation energies (ΔG‡) to identify rate-limiting steps.

Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity or side products.

For example, ICReDD’s workflow integrates computed reaction networks with experimental validation to prioritize high-yield pathways .

Basic: What analytical techniques are suitable for characterizing this compound and its impurities?

Methodological Answer:

- HPLC-PDA/MS : Quantify impurities (e.g., unreacted precursors) with ≤0.1% detection limits. Use C18 columns and gradient elution (acetonitrile/ammonium formate buffer) .

- NMR Spectroscopy : Assign stereochemistry via - COSY and NOESY (e.g., confirm pyrrolidine ring conformation).

- X-ray Crystallography : Resolve crystal structure to validate molecular geometry.

Q. Example Impurity Profile :

| Impurity ID | Retention Time (min) | m/z | Source |

|---|---|---|---|

| Imp-A | 8.2 | 235 | Unreacted phenyl precursor |

| Imp-B | 10.5 | 198 | Oxidative byproduct |

Advanced: How can researchers resolve contradictions in toxicity data for this compound?

Methodological Answer:

Contradictions often arise from model variability (e.g., in vitro vs. in vivo). Mitigation strategies:

Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

Mechanistic Toxicology : Perform transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., neuroinflammation markers like IL-6).

Dose-Response Modeling : Fit data to Hill equations to distinguish threshold effects from linear trends.

Single-subject designs with repeated measures (e.g., longitudinal neurobehavioral assays) improve reproducibility .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis (TLV-TWA: ≤1 mg/m³).

- Storage : Store in airtight containers at -20°C; monitor degradation via LC every 6 months.

Refer to SDS guidelines for spill management (neutralize with 10% acetic acid) and disposal (incineration at >1000°C) .

Advanced: How can membrane separation technologies improve purification of this compound?

Methodological Answer:

- Nanofiltration (NF) : Use polyamide membranes (MWCO: 200-300 Da) to separate target compound (MW: ~250 Da) from larger byproducts.

- Electrodialysis : Remove ionic impurities (e.g., residual HCl) via ion-exchange membranes.

Optimize transmembrane pressure (3-5 bar) and cross-flow velocity (0.5 m/s) to minimize fouling .

Basic: What statistical methods are appropriate for analyzing dose-response data in neuropharmacological studies of this compound?

Methodological Answer:

- Logistic Regression : Model binary outcomes (e.g., efficacy vs. toxicity).

- Bland-Altman Plots : Assess agreement between replicates.

- EC₅₀ Calculation : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves.

Report 95% confidence intervals and adjust for multiple comparisons (Bonferroni correction) .

Advanced: How can machine learning enhance structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Feature Engineering : Compute molecular descriptors (e.g., logP, topological polar surface area) using RDKit.

- Deep Learning : Train graph neural networks (GNNs) on ChEMBL datasets to predict binding affinities (e.g., dopamine receptor D2).

Validate models with leave-one-out cross-validation (LOOCV) and SHAP analysis for interpretability .

Basic: What are best practices for ensuring data integrity in collaborative studies on this compound?

Methodological Answer:

- Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling for timestamped, version-controlled records.

- Blockchain : Implement decentralized ledgers for audit trails in multi-institutional projects.

- Blinding : Assign random sample IDs to reduce observer bias in pharmacological assays .

Advanced: How do reaction fundamentals inform reactor design for scaling up synthesis?

Methodological Answer:

- Mass Transfer Analysis : Calculate Sherwood numbers (Sh) to optimize agitation in stirred-tank reactors.

- Heat Flow Calorimetry : Map exothermic peaks to prevent thermal runaway during scale-up.

- CFD Modeling : Simulate flow patterns in microreactors to ensure uniform mixing (Reynolds number > 4000) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.